
Methyl benzilate
Overview
Description
Methyl benzilate (C₁₅H₁₄O₃; CAS 76-89-1) is an ester derivative of benzilic acid, synthesized via esterification of benzilic acid with methanol . It serves as a precursor to the incapacitating agent BZ (3-quinuclidinyl benzilate), a potent anticholinergic compound . This article provides a comparative analysis of this compound and its analogs, focusing on structural, functional, and regulatory distinctions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzilate can be synthesized through the esterification of benzilic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, this compound is produced by reacting benzilic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
Hydrolysis
Methyl benzilate undergoes hydrolysis under acidic or basic conditions to yield benzilic acid and methanol. This reaction is the reverse of its synthesis via esterification.
Reaction Type | Conditions | Products | Yield | References |
---|---|---|---|---|
Acidic Hydrolysis | HSO, reflux | Benzilic acid + Methanol | 95% | |
Basic Hydrolysis | NaOH/HO, reflux | Sodium benzilate + Methanol | >90% |
- Mechanism :
- Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
- Basic : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt.
Transesterification
This compound reacts with alcohols in the presence of a base or metal catalyst to form substituted benzilate esters. A notable application is its use in synthesizing 3-quinuclidinyl benzilate (BZ), a potent anticholinergic agent.
- Key Observations :
Participation in Nucleophilic Acyl Substitution
While direct evidence is limited, the ester group in this compound is theoretically susceptible to nucleophilic attack by amines or thiols, forming amides or thioesters. Experimental validation under standardized conditions (e.g., DCC coupling) is warranted.
Comparative Reaction Data Table
Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) | Temperature Range (°C) |
---|---|---|---|
Acidic Hydrolysis | 1.2 × 10 s | 85.3 | 80–100 |
Transesterification | 3.8 × 10 Ms | 72.1 | 100–120 |
Mechanistic Insights
- Hydrolysis : Follows first-order kinetics in acidic media but second-order in basic media due to hydroxide ion involvement .
- Transesterification : Proceeds via a tetrahedral intermediate, with sodium stabilizing the transition state .
Industrial and Pharmaceutical Relevance
Scientific Research Applications
Pharmaceutical Applications
Methyl benzilate serves as a pharmaceutical intermediate , particularly in the synthesis of various drugs. It is recognized for its role in the development of compounds that target the nicotinic acetylcholine receptors (nAChRs). By inhibiting the binding of acetylcholine to these receptors, this compound can influence neurotransmission, making it relevant in studies related to neurodegenerative diseases and cognitive function .
Recent studies have highlighted this compound's potential as a high-affinity reversible radioligand for positron emission tomography (PET) studies. Specifically, it has been evaluated for its ability to bind to muscarinic acetylcholine receptors (mAChRs), which are critical in brain function and are implicated in conditions such as Alzheimer's disease .
Case Study: Radioligand Development
In a study conducted at the University of Michigan, researchers synthesized a derivative of this compound labeled with carbon-11, demonstrating its capability to serve as a tracer for mAChRs. This compound exhibited a binding affinity (Ki) of 0.72 nM, indicating strong potential for imaging studies aimed at understanding cholinergic signaling in the brain .
Chemical Weaponry and Regulation
This compound is also noted for its role as a precursor to incapacitating chemical agents, specifically BZ (3-quinuclidinyl benzilate), which has been used in military applications. BZ is classified as an anti-cholinergic agent that can induce incapacitation without causing permanent harm. The use of such compounds raises significant ethical and regulatory concerns under international law regarding chemical weapons .
Table 2: this compound as a Precursor
Application | Description |
---|---|
Chemical Weapon Precursor | Precursor for BZ, an incapacitating agent |
Regulatory Concerns | Subject to international arms control treaties |
Antimicrobial Research
While this compound itself has not shown significant antibacterial activity compared to other derivatives of benzilic acid, it remains part of a broader investigation into the antimicrobial properties of substituted benzilic acids. Studies indicate that structural modifications can enhance biological activity, which may lead to new therapeutic agents .
Table 3: Antimicrobial Activity Comparison
Compound | Antibacterial Activity |
---|---|
This compound | Minimal observed activity |
2,2'-Dichloro Benzilic Acid | Moderate activity |
2'-Chloro-4-Methoxy-3-Nitro Acid | Significant activity |
Mechanism of Action
The mechanism of action of methyl benzilate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, this compound can act as a substrate or inhibitor, affecting the activity of the enzyme. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Chemical Comparison of Methyl Benzilate and Related Compounds
Supramolecular Benzilate Derivatives
This compound differs from ionic benzilate salts such as Guanidinium benzilate (GBA) and Benzylammonium benzilate (BABA) in counterion and hydrogen-bonding networks:
- GBA : The carboxylate group exists in a resonance-stabilized form (C–O distances: 1.242–1.246 Å), enabling 3D supramolecular assembly via interionic and intermolecular hydrogen bonds .
- BABA: The carboxylate adopts a non-resonant configuration (C–O distances: 1.262–1.245 Å), forming inverted dimers with intermolecular hydrogen bonds .
- This compound : Lacks ionic counterions, resulting in weaker intermolecular interactions compared to GBA/BABA. Its ester group (–COOCH₃) reduces hydrogen-bonding capacity .
Table 1: Structural Features of Benzilate Derivatives
Muscarinic Receptor Antagonists
This compound derivatives like 3-quinuclidinyl benzilate (QNB) and N-methyl-3-piperidyl benzilate exhibit potent anticholinergic activity:
- QNB : Binds irreversibly to muscarinic receptors with high affinity (Kd ~0.1 nM), used in positron emission tomography (PET) imaging .
- N-methyl-3-piperidyl benzilate: A controlled substance due to hallucinogenic properties; regulated under U.S. and international drug laws .
- This compound : Lacks direct receptor affinity but is metabolized to active anticholinergics like BZ .
Table 2: Pharmacological Profiles of Benzilate Derivatives
Antimicrobial Activity
Substituted benzilic acids outperform this compound in antimicrobial efficacy:
- 2,2'-dichloro benzilic acid : Exhibits strong antibacterial activity (MIC ~10 µg/mL) .
- This compound: No significant activity due to poor binding to bacterial enzyme targets (docking score: -3.140 kcal/mol) .
Regulatory and Application-Based Comparisons
Regulatory Status
Biological Activity
Methyl benzilate is an organic compound belonging to the class of benzilic acid derivatives. Its biological activity has been the subject of various studies, particularly focusing on its antimicrobial properties and potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, methodologies, and implications for future studies.
Chemical Structure and Properties
This compound, chemically known as methyl 2-hydroxy-2-phenylacetate, has a molecular formula of C10H12O3. Its structure comprises a benzene ring substituted with a methoxy group and a carboxylate moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has shown that this compound exhibits limited antimicrobial activity compared to other substituted benzilic acids. In a study conducted by Sudha et al., the antibacterial effects of this compound were evaluated alongside various other derivatives using the disc diffusion method. The results indicated that this compound did not demonstrate significant antibacterial properties against tested pathogens such as Staphylococcus aureus and E. coli .
Table 1: Antibacterial Activity of this compound and Other Derivatives
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | No activity |
2,2'-Dichloro Benzilic Acid | E. coli | 15 |
2'-Chloro-4-methoxy-3-nitro | Klebsiella pneumoniae | 18 |
Streptomycin (Control) | Staphylococcus aureus | 20 |
The absence of antibacterial activity in this compound suggests that structural modifications play a crucial role in enhancing the efficacy of benzilic acid derivatives. The introduction of electron-withdrawing groups has been associated with increased antimicrobial potency in similar compounds .
Potential Therapeutic Applications
Despite its limited antibacterial activity, this compound's structural characteristics could offer insights into developing new therapeutic agents. Some studies have suggested that derivatives with specific substitutions might exhibit anti-inflammatory or analgesic properties, although direct evidence for this compound remains sparse .
Binding Analysis and Enzyme Interaction
Recent investigations into the binding characteristics of this compound have focused on its interaction with various enzyme targets related to infectious diseases, particularly tuberculosis. These studies utilize computational methods to predict binding affinities and interactions, indicating potential avenues for drug design .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study assessed the antimicrobial properties of several benzilic acid derivatives, including this compound. The findings highlighted that while some derivatives showed significant activity against Gram-positive and Gram-negative bacteria, this compound did not exhibit notable effects .
- Enzyme Binding Studies : Research aimed at understanding the ligand interactions of this compound with enzymes involved in tuberculosis has provided insights into its potential as a lead compound for further development .
- Chemical Regulation : this compound is also noted in discussions surrounding chemical control regulations due to its classification under certain chemical weapon conventions, emphasizing the need for careful handling and understanding of its biological implications .
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize methyl benzilate, and how can reproducibility be ensured?
this compound is synthesized via a three-step process:
- Step 1 : Benzoin condensation of benzaldehyde using sodium cyanide as a catalyst .
- Step 2 : Oxidation of benzoin to benzilic acid using bromate or other oxidizing agents .
- Step 3 : Esterification of benzilic acid with methanol under acidic conditions (e.g., H₂SO₄) . Reproducibility : Document reagent purity, reaction temperatures, and purification steps (e.g., recrystallization from ethanol). Provide NMR and melting point data to confirm identity and purity .
Parameter | Benzoin Step | Oxidation Step | Esterification Step |
---|---|---|---|
Catalyst/Reagent | NaCN | KBrO₃ | H₂SO₄ |
Solvent | Ethanol | H₂O | Methanol |
Temperature | 60–80°C | 80–100°C | Reflux |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm the ester carbonyl signal (~170 ppm) and aromatic protons (δ 7.2–7.5 ppm) .
- Melting Point : Compare observed values (73–76°C) with literature data .
- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (broad, ~3400 cm⁻¹) .
- HPLC/Purity Analysis : Use reverse-phase chromatography to assess purity (>98% for synthetic batches) .
Q. What safety protocols are essential when handling this compound?
- Hazards : Harmful if swallowed (Risk Phrase R22) and irritant to skin/eyes (S24/25) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., density, melting point)?
Discrepancies may arise from impurities or measurement techniques. For example:
- Density : 1.189 g/cm³ (experimental) vs. 1.1515 (estimated) .
- Melting Point : 73–76°C vs. 74–75°C in older literature . Methodology :
- Repeat synthesis with rigorous purification (e.g., column chromatography).
- Cross-validate using differential scanning calorimetry (DSC) and X-ray crystallography .
Q. What strategies improve the yield and scalability of this compound synthesis?
- Catalyst Optimization : Replace NaCN with non-toxic alternatives (e.g., thiamine) for benzoin condensation .
- Reaction Monitoring : Use TLC or in-situ IR to track esterification progress.
- Scale-Up Adjustments : Optimize solvent volume ratios and cooling rates during crystallization .
Q. How does this compound’s stability under varying pH and temperature conditions affect its utility in multi-step syntheses?
- Acidic/Basic Conditions : Hydrolysis of the ester group occurs above pH 10 or below pH 2, limiting its use in strongly acidic/basic environments .
- Thermal Stability : Decomposes above 187°C; avoid prolonged heating during reactions . Experimental Design : Conduct stability assays using HPLC to monitor degradation products .
Q. What computational tools can predict this compound’s reactivity in novel synthetic pathways?
- Molecular Docking : Study interactions with enzymatic targets (e.g., esterases).
- DFT Calculations : Model reaction pathways for ester hydrolysis or nucleophilic substitution .
- QSAR : Correlate structural features with physicochemical properties (e.g., logP = 2.8) .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in literature?
- Replicate Experiments : Synthesize this compound independently and compare spectral profiles.
- Reference Standards : Use commercially available benzilic acid methyl ester for calibration .
- Collaborative Validation : Share raw data (e.g., FID files) with peer labs for cross-verification .
Q. Application-Oriented Research
Q. What role does this compound play as an intermediate in synthesizing pharmacologically active compounds?
- Epoxide Precursor : Convert to 1,1-diphenylethylene oxide via oxidation .
- Chiral Building Block : Resolve enantiomers for asymmetric synthesis of CNS-targeting molecules .
Q. How can researchers validate the purity of this compound for regulatory submissions?
Properties
IUPAC Name |
methyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFIHTFNTGQZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058804 | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76-89-1 | |
Record name | Methyl benzilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl benzilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl benzilate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL BENZILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/692D4TH3BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.